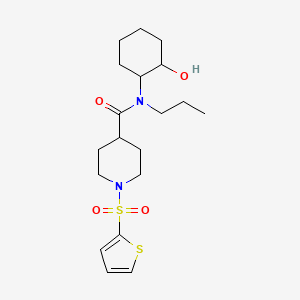

![molecular formula C18H25N3O B5578277 3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- This compound is a part of the quinolinone family, known for various pharmacological activities. Similar compounds, like those studied by Bromidge et al. (2010), focus on serotonin reuptake inhibition and 5-HT1 receptor antagonism, showing the potential of quinolinones in neurological applications (Bromidge et al., 2010).

Synthesis Analysis

- Compounds in this class are often synthesized for their potential pharmacological effects. For example, Tominaga et al. (1984) synthesized various (1-piperazinyl)-2(1H)-quinolinone derivatives and examined them for inotropic activities (Tominaga et al., 1984).

Molecular Structure Analysis

- The molecular structure of quinolinone derivatives is pivotal in their biological activity. Zhao et al. (2000) explored the structure-activity relationship of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives, highlighting the importance of molecular structure in defining pharmacological properties (Zhao et al., 2000).

Chemical Reactions and Properties

- Chemical properties, such as reactivity and binding affinities, play a crucial role. Kikuchi et al. (1995) studied a derivative of this compound, focusing on its interaction with dopamine receptors, demonstrating its complex chemical behavior (Kikuchi et al., 1995).

Physical Properties Analysis

- Physical properties like solubility and melting point are vital for its application in pharmacology. Studies like those by Patel and Vohra (2006) on similar quinolinol derivatives provide insights into these aspects (Patel & Vohra, 2006).

Chemical Properties Analysis

- The compound's chemical properties, such as stability and reactivity, are crucial for its efficacy and safety. The work by Desai et al. (2017) on quinolone-3-carbaldehyde derivatives can shed light on the chemical properties typical of this compound class (Desai et al., 2017).

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on quinolone derivatives, similar in structure to 3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol, has shown a broad spectrum of antibacterial activities. These compounds have been studied for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, fluoroquinolone derivatives with piperazinyl groups have been synthesized and evaluated for their antimicrobial properties, demonstrating promising activities against a range of bacterial pathogens. The structure-activity relationship studies suggest that specific substitutions on the quinolone ring and piperazine moiety can significantly influence antibacterial potency and spectrum (Srinivasan et al., 2010; Foroumadi et al., 2007).

Neuroleptic Drug Development

Quinolinone derivatives have also been explored for their potential in neuroleptic drug development. Specifically, derivatives featuring the 4-phenyl-1-piperazinyl moiety have shown potent antimethamphetamine activity and anti-epinephrine potency in animal models. These findings indicate the potential of quinolinone derivatives in the treatment of disorders related to dopamine dysregulation, suggesting a promising avenue for the development of novel neuroleptic drugs (Banno et al., 1988).

Antimalarial Exploration

Though not directly related to 3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol, studies on quinolone derivatives have also touched on potential antimalarial activities. Synthesis and screening of quinolone derivatives, including those with modifications to the piperazine ring, have been conducted to assess their efficacy against malaria parasites. However, results have indicated a need for further optimization, as initial compounds showed limited activity, highlighting the challenges and opportunities in developing quinolone-based antimalarials (Nasr et al., 1978).

Pharmacokinetic and Pharmacodynamic Evaluation

Quinolone derivatives have been synthesized for detailed pharmacokinetic and pharmacodynamic evaluations, including studies on their solubility, distribution, metabolism, and excretion. These studies are crucial for understanding the potential therapeutic applications of quinolone compounds and for optimizing their pharmacological profiles for clinical use (Wang et al., 1995).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[(4-ethylpiperazin-1-yl)methyl]-2,6-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-4-20-7-9-21(10-8-20)12-16-14(3)19-17-6-5-13(2)11-15(17)18(16)22/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBAOTXYSGFTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)